![molecular formula C15H12N2OS B7465090 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolylpyridine derivative that has been studied for its pharmacological properties, including its ability to interact with various receptors in the body.
Mécanisme D'action
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine acts by binding to various receptors in the body, including the dopamine transporter, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in the regulation of movement and mood. Additionally, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to modulate the activity of sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects:
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to possess a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anticancer activity. It has been shown to reduce oxidative stress and inflammation in the brain, which are two key processes involved in the pathogenesis of neurodegenerative diseases. Additionally, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several advantages for lab experiments, including its ease of synthesis, stability, and bioavailability. However, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, including its potential use as a therapeutic agent for neurodegenerative diseases and cancer. Moreover, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new derivatives of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine with improved pharmacological properties may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a thiazolylpyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anticancer properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves the condensation of 3-methoxybenzaldehyde and 2-aminothiazole, followed by cyclization with 2-bromopyridine. The final product is obtained through purification and characterization by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. It has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation in the brain. Moreover, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-13-4-2-3-12(9-13)14-10-19-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPRKAZUXQSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
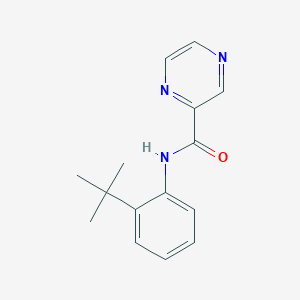

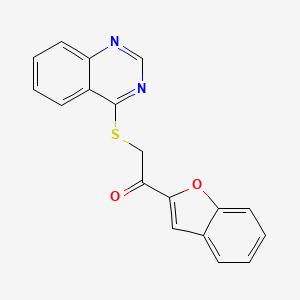
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
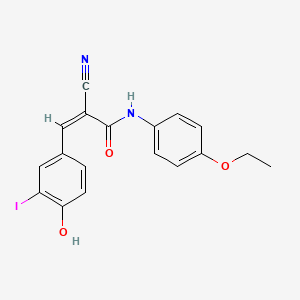
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)

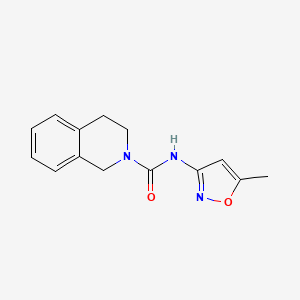
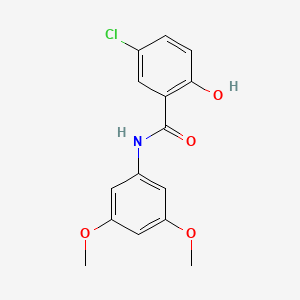
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)